

# Toxicological Profile of Cinnamyl Valerate: A Technical Guide

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## Compound of Interest

Compound Name: *Cinnamyl valerate*

Cat. No.: *B077708*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of **cinnamyl valerate**, compiled from available scientific literature and safety data. The information is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical or safety advice.

## Executive Summary

**Cinnamyl valerate** is an ester used in the flavor and fragrance industry.<sup>[1]</sup> While specific toxicological data for **cinnamyl valerate** is limited, a profile can be constructed by examining data from structurally related cinnamyl derivatives, such as cinnamyl alcohol, cinnamaldehyde, and other cinnamyl esters. This approach, known as read-across, is a scientifically accepted method for assessing the safety of data-poor chemicals.

Based on available information for related compounds, **cinnamyl valerate** is expected to have low acute toxicity. It may cause mild skin and eye irritation upon direct contact.<sup>[2][3]</sup> The primary toxicological concern for many cinnamyl derivatives is skin sensitization, and therefore, **cinnamyl valerate** should be handled with appropriate care to avoid dermal exposure.<sup>[1]</sup> Genotoxicity is not expected, based on data from similar cinnamyl esters.<sup>[4][5]</sup>

This guide provides a detailed summary of the available toxicological data for structurally related compounds, outlines the experimental protocols for key toxicological endpoints, and presents visual diagrams of relevant pathways and workflows.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Name	Pentanoic acid, 3-phenyl-2-propenyl ester	[6]
Synonyms	Cinnamyl pentanoate	
CAS Number	10482-65-2	[6]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> O <sub>2</sub>	[7]
Molecular Weight	218.29 g/mol	
Appearance	Not specified, likely a liquid	
Odor	Sweet, balsamic, fruity	[1]
Flash Point	131.67 °C (269.00 °F) (Closed Cup)	[6]

## Toxicological Data Summary (Read-Across Approach)

The following tables summarize the toxicological data for compounds structurally related to **cinnamyl valerate**. This data is used to infer the likely toxicological properties of **cinnamyl valerate**.

### Acute Toxicity

Compound	Test	Species	Route	LD <sub>50</sub>	Reference
Cinnamaldehyde	LD <sub>50</sub>	Rat	Oral	2220 mg/kg	<a href="#">[8]</a>
Cinnamaldehyde	LD <sub>50</sub>	Guinea Pig	Oral	1160 mg/kg	<a href="#">[8]</a>
Cinnamyl Alcohol	LD <sub>50</sub>	Rat	Oral	2000 mg/kg	
Cinnamyl Acetate	LD <sub>50</sub>	Rat	Oral	3300 mg/kg	

No specific LD<sub>50</sub> data was found for **cinnamyl valerate**.

## Skin and Eye Irritation

Compound	Test	Species	Result	Reference
Cinnamyl Isovalerate	Skin Irritation	Not Specified	Causes skin irritation	<a href="#">[2]</a>
Cinnamyl Isovalerate	Eye Irritation	Not Specified	Causes serious eye irritation	<a href="#">[2]</a>
Cinnamyl Alcohol	Skin Irritation	Human	Not generally an irritant at lower exposures	<a href="#">[9]</a>

## Skin Sensitization

Compound	Test	Species	Result	Reference
Cinnamyl Acetate	Human Maximization Test	Human	Not a sensitizer at 5%	[4]
Cinnamyl Alcohol	-	Human	Frequent contact allergen	[10]
Cinnamaldehyde	-	Human	Strong contact sensitizer	[8]
3-Phenyl-1-propanol	Patch Test	Human	Reactions observed in fragrance-sensitive patients at 5%	[9]

## Genotoxicity

Compound	Test	Result	Reference
Cinnamyl Acetate	Ames Test	Negative	[4]
Cinnamyl Acetate	In vitro Micronucleus Test	Negative	[4]
Cinnamyl Cinnamate	Ames Test	Negative	[5]
Cinnamyl Cinnamate	In vitro Micronucleus Test	Negative	[5]
Cinnamaldehyde	Ames Test	Positive	[8]
Cinnamaldehyde	In vivo Genotoxicity	No significant potential	[8]

## Repeated Dose Toxicity

Compound	Study Duration	Species	Route	NOAEL	Reference
Cinnamyl Acetate	28-day	Rat	Gavage	600 mg/kg/day	[4]
Cinnamyl Phenylpropyl Materials	-	-	Oral/Dermal	No significant toxicity in repeat dose studies	[9]

## Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety studies.

### Acute Dermal Toxicity (as per OECD Guideline 402)

This test is designed to determine the adverse effects of a single dermal application of a substance.[11]

- **Animal Selection:** Young adult albino rabbits, rats, or guinea pigs are typically used.[12] At least five animals of the same sex are used for each dose level.[12]
- **Preparation:** The day before the test, the fur is removed from the dorsal area of the animals. Care is taken to avoid abrading the skin.[13]
- **Dose Administration:** The test substance is applied uniformly over an area of at least 10% of the total body surface area. The substance is held in contact with the skin using a porous gauze dressing for 24 hours.[13]
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.[12]

## Skin Sensitization: Local Lymph Node Assay (LLNA) (as per OECD Guideline 429)

The LLNA is a mouse model used to assess the skin sensitization potential of a substance by measuring lymphocyte proliferation in the local lymph nodes.[\[14\]](#)

- Animal Selection: Female CBA/J mice are commonly used.
- Dose Administration: The test substance is applied to the dorsal surface of each ear for three consecutive days.[\[14\]](#)
- Proliferation Measurement: On day 6, mice are injected intravenously with  $^3\text{H}$ -methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
- Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by  $\beta$ -scintillation counting.
- Calculation: The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is  $\geq 3$ .[\[14\]](#)

## Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of a chemical compound.[\[15\]](#)[\[16\]](#)

- Strains: Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for *Salmonella*) are used.[\[15\]](#)[\[16\]](#)
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[\[17\]](#)
- Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.[\[18\]](#)

- Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.[16]
- Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state can grow and form colonies.[17] The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[15]

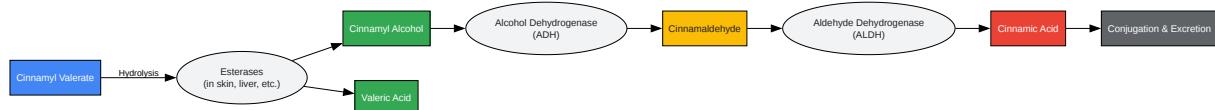
## In Vitro Micronucleus Assay (as per OECD Guideline 487)

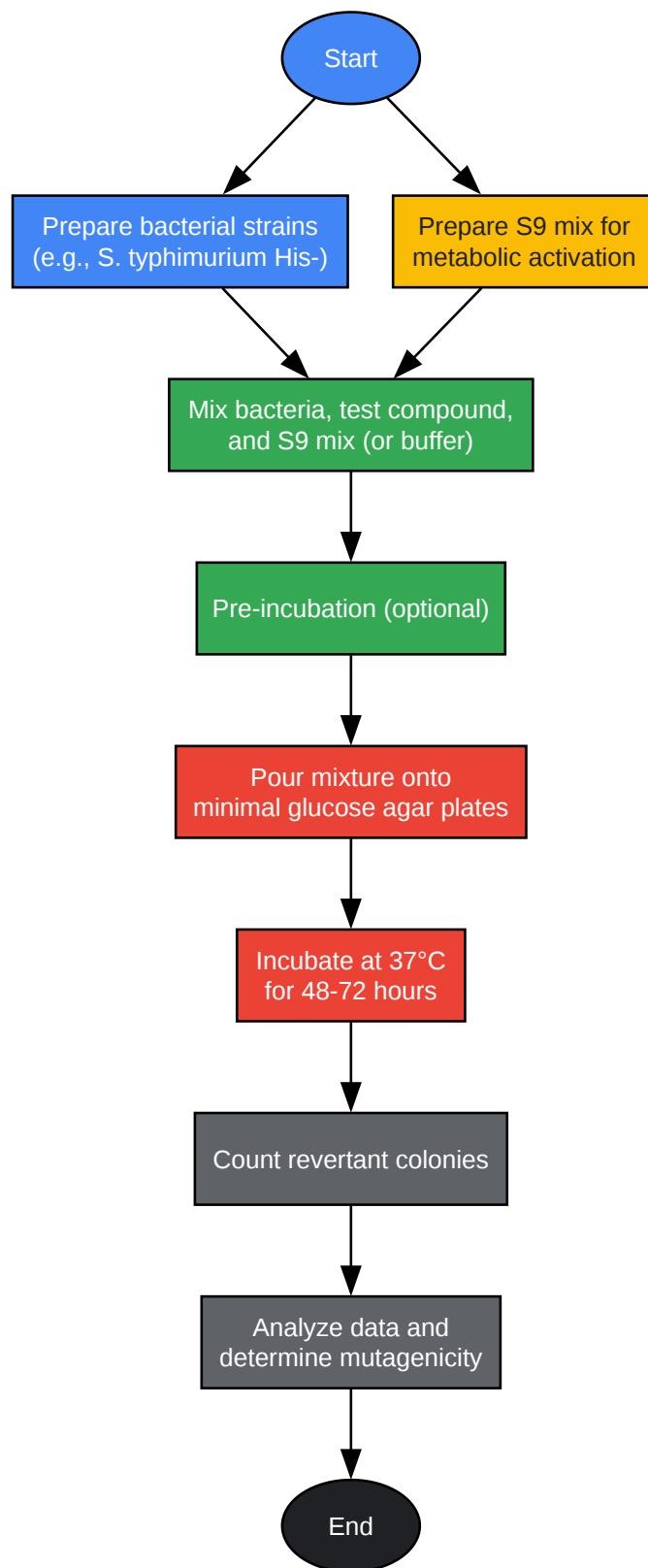
This assay is used to detect the potential of a substance to induce chromosomal damage.[19][20][21]

- Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test substance at several concentrations, with and without metabolic activation (S9).[22]
- Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[19][20]
- Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain.[22]
- Scoring: The cells are examined microscopically for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[22] At least 2000 binucleated cells per concentration are scored.[20] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[22]

## Visualizations

### Generalized Metabolic Pathway of Cinnamyl Esters





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